molecular formula C11H10BrN3S B1484134 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine CAS No. 2097957-21-4

6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1484134
CAS No.: 2097957-21-4
M. Wt: 296.19 g/mol
InChI Key: TWGOEKHTLRHFRB-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a cyclopropyl group and an amine group. Additionally, it has a bromothiophenyl group, which consists of a thiophene ring (a five-membered ring with one sulfur atom) with a bromine atom attached .


Chemical Reactions Analysis

The compound, being a pyrimidine derivative, might undergo reactions similar to other pyrimidines. For instance, it might participate in Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction .

Scientific Research Applications

Synthesis and Evaluation

  • Synthesis Techniques: Research on pyrimidine derivatives, including those with bromothiophenyl groups, often explores their synthesis through methods like Suzuki cross-coupling and nucleophilic substitution reactions. These techniques allow for the creation of a wide array of compounds with potential biological and pharmacological applications (Verbitskiy et al., 2012).
  • Biological Activity: Pyrimidine derivatives are studied for their antimicrobial, antifungal, and anticancer properties. For instance, certain aminopyrimidine derivatives have been evaluated for their ability to inhibit various bacterial and fungal strains, demonstrating the potential for medical applications (Fathimunnisa et al., 2016).

Pharmacological Potential

  • Antiviral and Anticancer Potential: Some pyrimidine derivatives have been tested for their antiviral activity against HIV and their ability to inhibit cancer cell growth, showing promise as leads for the development of new therapeutic agents (Al-Masoudi et al., 2014).
  • Antimalarial Activity: Derivatives similar to the queried compound have been synthesized and tested for their efficacy against malaria, with some showing significant activity against Plasmodium falciparum strains. This suggests potential applications in the development of new antimalarial drugs (Görlitzer et al., 2006).

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGOEKHTLRHFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
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6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 3
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6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 4
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 5
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 6
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-amine

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